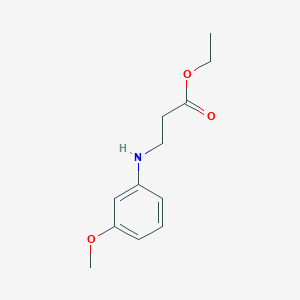

Ethyl 3-((3-methoxyphenyl)amino)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

75227-24-6 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 3-(3-methoxyanilino)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)7-8-13-10-5-4-6-11(9-10)15-2/h4-6,9,13H,3,7-8H2,1-2H3 |

InChI Key |

LFXHUZZDEVUGMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 3 Methoxyphenyl Amino Propanoate

Strategies for Carbon-Nitrogen Bond Formation

Direct Reductive Amination Approaches

Direct reductive amination serves as a powerful tool for the formation of amines from carbonyl compounds. In the context of synthesizing Ethyl 3-((3-methoxyphenyl)amino)propanoate, this would theoretically involve the reaction of a β-keto ester, namely ethyl 3-oxo-3-(3-methoxyphenyl)propanoate, with ammonia (B1221849) or an ammonia equivalent, followed by in situ reduction of the resulting enamine or imine intermediate.

The success of this approach hinges on the careful selection of the reducing agent to selectively reduce the C=N bond in the presence of the ester functionality. Common reducing agents employed in reductive amination include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. Each of these reagents offers a different level of reactivity and selectivity, which can be fine-tuned to optimize the yield of the desired β-amino ester. While a versatile and widely used method for amine synthesis, specific documented examples of its application for the direct synthesis of this compound are not extensively reported in the literature, suggesting that other routes may be more synthetically favored.

Michael-type Addition of 3-Methoxyaniline to Ethyl Acrylate (B77674)

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and atom-economical methods for the synthesis of β-amino esters. The reaction between 3-methoxyaniline and ethyl acrylate directly furnishes the target molecule, this compound.

This reaction can proceed without a catalyst, often driven by thermal energy. However, to enhance reaction rates and yields, and to promote selectivity, various catalysts have been investigated. These can range from simple Brønsted or Lewis acids to more complex organocatalysts and metal complexes. The primary challenge in this reaction is often the potential for a double Michael addition, where the initially formed secondary amine product reacts with a second molecule of ethyl acrylate. Controlling the stoichiometry of the reactants and the reaction conditions is therefore crucial to favor the formation of the desired mono-adduct.

One study demonstrated the efficacy of acidic alumina (B75360) as a catalyst for the mono-addition of various primary amines to ethyl acrylate under solvent-free conditions. In a reaction closely analogous to the synthesis of the target compound, the addition of 4-methoxyaniline to ethyl acrylate proceeded with a high yield of 98%, exclusively forming the mono-adduct. mdpi.com This highlights the potential for achieving high chemo- and regioselectivity in this synthetic approach.

| Amine | Michael Acceptor | Catalyst | Conditions | Yield (%) | Reference |

| 4-Methoxyaniline | Ethyl Acrylate | Acidic Alumina | Solvent-free | 98 | mdpi.com |

| Aniline (B41778) | Ethyl Acrylate | Acidic Alumina | Solvent-free | 95 | mdpi.com |

| Benzylamine | Ethyl Acrylate | Acidic Alumina | Solvent-free | 85 | mdpi.com |

Nucleophilic Substitution Reactions with Propanoate Derivatives

Another viable synthetic route involves the nucleophilic substitution of a suitable leaving group on a propanoate derivative by 3-methoxyaniline. A common substrate for this reaction is ethyl 3-bromopropanoate (B1231587). In this SN2 reaction, the nitrogen atom of 3-methoxyaniline acts as the nucleophile, displacing the bromide ion to form the desired C-N bond.

This method typically requires the presence of a base to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the starting aniline and promoting the forward reaction. The choice of base and solvent can significantly influence the reaction rate and the prevalence of side reactions, such as elimination. While a fundamental and straightforward approach, the efficiency of this reaction can be hampered by the relatively lower nucleophilicity of aromatic amines compared to their aliphatic counterparts.

Multicomponent Reaction Sequences (e.g., Modified Mannich Reactions)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to complex molecules. A modified Mannich-type reaction could potentially be employed for the synthesis of this compound.

For instance, a one-pot reaction involving 3-methoxyaniline, formaldehyde (B43269) (or a formaldehyde equivalent), and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from ethyl acetate (B1210297) could, in principle, lead to the formation of the target β-amino ester. In this scenario, the in situ formed imine from 3-methoxyaniline and formaldehyde would be attacked by the nucleophilic ketene silyl acetal. The success of such a strategy would depend on the careful orchestration of reaction conditions to favor the desired reaction pathway over competing side reactions. One study described a zinc-mediated multicomponent reaction between benzyl (B1604629) bromide, p-anisidine, and ethyl glyoxylate (B1226380) to prepare a N-protected phenylalanine ethyl ester, showcasing the potential of MCRs in synthesizing amino ester derivatives. acs.org

Chemo- and Regioselective Synthesis Pathways

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of this compound, particularly to avoid the formation of undesired byproducts.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for controlling the outcome of the synthesis, especially in the Michael-type addition of 3-methoxyaniline to ethyl acrylate. Key parameters that can be manipulated include temperature, solvent, and the nature and loading of the catalyst.

As previously mentioned, the use of a solid catalyst like acidic alumina has been shown to be highly effective in promoting the selective mono-addition of anilines to acrylates. mdpi.com The heterogeneous nature of the catalyst simplifies product purification, as it can be easily removed by filtration. Other catalytic systems, including Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and organocatalysts (e.g., thioureas, Brønsted acids), have been widely explored for aza-Michael additions and could be applied to this specific transformation. The choice of catalyst can influence not only the reaction rate but also the selectivity for the mono-adduct over the di-adduct. For example, a bulky catalyst might sterically hinder the approach of the larger mono-adduct to a second molecule of ethyl acrylate, thereby enhancing the yield of the desired product.

The table below illustrates the effect of different catalysts on the yield of aza-Michael addition products in related systems, underscoring the importance of catalyst selection in optimizing the synthesis.

| Amine | Acceptor | Catalyst | Solvent | Yield (%) |

| Aniline | Methyl Acrylate | None | Neat | Low |

| Aniline | Methyl Acrylate | LiClO₄ | Neat | High |

| Piperidine | Ethyl Acrylate | LiClO₄ | Neat | 92 |

| Morpholine | Ethyl Acrylate | LiClO₄ | Neat | 90 |

Influence of Solvent Systems and Temperature Profiles on Yield and Selectivity

The efficiency and selectivity of the aza-Michael addition between 3-methoxyaniline and ethyl acrylate are profoundly influenced by the choice of solvent and the reaction temperature. The polarity and protic nature of the solvent play a crucial role in activating both the nucleophile and the electrophile, thereby affecting the reaction rate and the formation of potential byproducts, such as the double addition product.

Polar protic solvents, particularly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to significantly promote the conjugate addition of anilines to acrylates. rsc.orgtandfonline.com These solvents can form hydrogen bonds with the acrylate, enhancing its electrophilicity, and can also stabilize the charged intermediates, thereby facilitating the nucleophilic attack by the weakly basic 3-methoxyaniline. In some cases, the use of water as a solvent has been reported to favor mono-addition, while more forcing conditions in polar, low-nucleophilicity solvents may be required for less reactive systems. researchgate.net

The reaction temperature is another critical parameter that must be carefully controlled to optimize the yield and selectivity. Higher temperatures generally accelerate the reaction rate but can also lead to the formation of undesired byproducts through polymerization of the ethyl acrylate or the formation of the diadduct. For instance, in the analogous reaction of 2-aminopyridine (B139424) with ethyl acrylate, temperatures in the range of 120-160 °C were employed in the presence of an acid catalyst. Conversely, some aza-Michael additions can proceed at room temperature or even lower, particularly when potent catalysts are used or when employing microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com The optimal temperature profile is therefore a delicate balance between achieving a reasonable reaction rate and minimizing side reactions.

The following interactive data table summarizes the impact of different solvent systems and temperature profiles on the yield of aza-Michael addition reactions involving anilines and acrylates, providing insights into the conditions that could be optimized for the synthesis of this compound.

Table 1: Influence of Solvent and Temperature on Aza-Michael Addition Yield

| Nucleophile | Electrophile | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | Solvent-free | 60 | 97 |

| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | Ethanol (B145695) | 60 | 28 |

| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | Water | 60 | 50 |

| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | Dichloroethane | 60 | 89 |

| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | Toluene | 60 | 55 |

| Aniline | Methyl Acrylate | Silica-supported AlCl₃ | Acetonitrile | 60 | 83 |

| Benzylamine | Ethyl 2-phenylacrylate | DBU (5 mol%) | Solvent-free | Room Temp | 96 |

Note: Data is compiled from analogous reactions and serves as a predictive model for the synthesis of the target compound.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is contingent upon the availability and purity of its precursors: 3-methoxyaniline and a suitable ethyl propanoate-based electrophile.

Preparation of 3-Methoxyaniline and its Activated Derivatives

3-Methoxyaniline is a key precursor and is typically synthesized via the reduction of 3-nitroanisole (B147296). ontosight.ai This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method.

A typical procedure involves the hydrogenation of 3-nitroanisole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The reaction is generally carried out in a solvent such as methanol. The progress of the reaction can be monitored by the cessation of hydrogen uptake. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-methoxyaniline. Other reducing systems, such as iron powder in the presence of an acid like ammonium (B1175870) chloride, can also be employed for this transformation. mdpi.com

While 3-methoxyaniline itself can act as a nucleophile in the aza-Michael addition, its reactivity can be enhanced through the formation of activated derivatives. However, for the direct addition to ethyl acrylate, the aniline is typically used without further activation, with the reaction conditions (solvent, temperature, and catalysis) being the primary drivers of the reaction.

Synthesis of Ethyl Propanoate-Based Electrophiles

The primary electrophile for the synthesis of this compound is ethyl acrylate. This α,β-unsaturated ester is a readily available commercial chemical. wikipedia.org It is typically produced on an industrial scale through the acid-catalyzed esterification of acrylic acid with ethanol. wikipedia.org

Alternatively, other ethyl propanoate-based electrophiles can be synthesized and employed in a nucleophilic substitution reaction with 3-methoxyaniline. A prominent example is the synthesis of ethyl 3-halopropanoates, such as ethyl 3-bromopropanoate. This compound can be prepared by the hydrobromination of ethyl acrylate. wikipedia.org This reaction proceeds via an anti-Markovnikov addition of hydrogen bromide to the double bond of the acrylate. Another synthetic route to ethyl 3-bromopropanoate involves the esterification of 3-bromopropionic acid with ethanol.

The use of an ethyl 3-halopropanoate as the electrophile would involve a direct nucleophilic substitution by 3-methoxyaniline, displacing the halide to form the target compound. This approach offers an alternative to the aza-Michael addition, and the choice of route may depend on factors such as substrate availability, reaction conditions, and desired purity of the final product.

The following interactive data table provides an overview of the precursors involved in the synthesis of this compound.

Table 2: Precursors for the Synthesis of this compound

| Compound Name | Role | Common Synthetic Route |

|---|---|---|

| 3-Methoxyaniline | Nucleophile | Reduction of 3-nitroanisole |

| Ethyl Acrylate | Electrophile | Acid-catalyzed esterification of acrylic acid with ethanol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxyaniline |

| Ethyl Acrylate |

| 3-Nitroanisole |

| Ethyl 3-Bromopropanoate |

| 3-Bromopropionic acid |

| Aniline |

| Methyl Acrylate |

| Benzylamine |

| Ethyl 2-phenylacrylate |

| n-Butylamine |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| 2,2,2-Trifluoroethanol (TFE) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 3 Methoxyphenyl Amino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Ethyl 3-((3-methoxyphenyl)amino)propanoate provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl group, the propanoate backbone, and the methoxyphenyl moiety.

The ethyl group protons appear as a characteristic triplet and quartet. The methyl protons (-CH₃) resonate as a triplet, a result of coupling to the adjacent methylene (B1212753) protons. Conversely, the methylene protons (-OCH₂-) appear as a quartet due to coupling with the methyl protons.

The propanoate chain protons exhibit signals as two triplets. The methylene group adjacent to the carbonyl (C=O) is deshielded, causing it to appear at a lower field compared to the methylene group adjacent to the nitrogen atom.

The aromatic protons of the 3-methoxyphenyl (B12655295) ring display a complex splitting pattern in the aromatic region of the spectrum. These signals arise from the four protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH-) groups. The methoxy group itself gives rise to a sharp singlet. The amine proton (-NH-) typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted dataset for illustrative purposes, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl -CH₃ | 1.25 | Triplet (t) | 7.1 | 3H |

| Propanoate -CH₂-C=O | 2.60 | Triplet (t) | 6.5 | 2H |

| Propanoate -CH₂-NH- | 3.45 | Triplet (t) | 6.5 | 2H |

| Methoxy -OCH₃ | 3.78 | Singlet (s) | - | 3H |

| Ethyl -OCH₂- | 4.15 | Quartet (q) | 7.1 | 2H |

| Amine -NH- | 4.50 (variable) | Broad Singlet (br s) | - | 1H |

| Aromatic H-6 | 6.25 | Doublet of Doublets (dd) | 8.2, 2.3 | 1H |

| Aromatic H-2 | 6.30 | Triplet (t) | 2.2 | 1H |

| Aromatic H-4 | 6.35 | Doublet of Doublets (dd) | 8.0, 2.1 | 1H |

| Aromatic H-5 | 7.10 | Triplet (t) | 8.1 | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield. The aromatic carbons show a range of signals, with their specific shifts determined by the positions of the methoxy and amino substituents. The carbon atom bonded to the methoxy group (C-3) is significantly shifted downfield. The carbons of the ethyl and propanoate aliphatic chains appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This is a predicted dataset for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 14.2 |

| Propanoate -CH₂-C=O | 34.0 |

| Propanoate -CH₂-NH- | 41.5 |

| Methoxy -OCH₃ | 55.1 |

| Ethyl -OCH₂- | 60.5 |

| Aromatic C-2 | 99.5 |

| Aromatic C-6 | 103.8 |

| Aromatic C-4 | 106.5 |

| Aromatic C-5 | 130.0 |

| Aromatic C-1 | 149.5 |

| Aromatic C-3 | 160.8 |

| Carbonyl C=O | 172.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the connectivity within the ethyl group (between the -CH₂- and -CH₃ protons) and along the propanoate backbone (between the -NH-CH₂- and -CH₂-C=O protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbons in the -CH, -CH₂, and -CH₃ groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated exact mass for the molecular formula of this compound, C₁₂H₁₇NO₃, is 223.1208 Da. An HRMS experiment would aim to detect the protonated molecule, [M+H]⁺. The observation of an ion with an m/z value extremely close to the calculated mass for [C₁₂H₁₈NO₃]⁺ (224.1281 Da) would provide strong evidence for the compound's molecular formula.

Table 3: Molecular Formula and Exact Mass

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Calculated Exact Mass | 223.1208 Da |

| Calculated Mass of [M+H]⁺ | 224.1281 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the [M+H]⁺ parent ion) to produce a series of fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Key fragmentation pathways for the protonated this compound would likely involve:

Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester group could lead to the loss of an ethanol molecule, yielding a significant fragment ion.

Cleavage of the propanoate chain: Fragmentation could occur at the C-C bonds of the propanoate backbone.

Fragmentation of the methoxyphenyl group: Loss of a methyl radical (•CH₃) from the methoxy group or other cleavages within the aromatic ring structure are also possible.

Analyzing these fragment ions allows for the piecing together of the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the secondary amine, the ester group, and the substituted aromatic ring.

The analysis reveals several characteristic absorption bands. A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The presence of the ester functional group is confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, generally observed around 1730 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester and the ether linkage on the aromatic ring contribute to a complex series of bands in the fingerprint region (approximately 1300-1000 cm⁻¹).

Vibrations associated with the aromatic ring, including C-H stretching and C=C ring stretching, are also evident. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C stretching bands for the benzene ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

A detailed assignment of the principal vibrational frequencies observed for this compound is summarized in the table below.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| ~2980 | Aliphatic C-H Stretch | Ethyl & Propanoate Chain |

| ~1730 | C=O Stretch | Ester |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1260, ~1040 | C-O Stretch | Ether & Ester |

| ~1150 | C-N Stretch | Amine |

Note: The exact frequencies can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrumentation used.

X-ray Crystallography for Definitive Solid-State Structural Determination (If applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The analysis provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature survey, a definitive single-crystal X-ray structure for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow high-quality, single crystals of the compound, which can be a challenging and time-consuming process. Factors such as solvent choice, temperature, and the inherent crystallization tendency of the molecule play a crucial role.

Were a crystallographic study to be performed, it would yield invaluable data. Researchers would be able to determine the precise conformation of the propanoate chain, the planarity of the methoxyphenyl group, and the specific geometry around the nitrogen atom. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester carbonyl, which govern the solid-state architecture of the compound. While crystallographic data for structurally related, but more complex, molecules exist, direct data for the title compound remains an area for future research. researchgate.netresearchgate.net

Reactivity and Chemical Transformations of Ethyl 3 3 Methoxyphenyl Amino Propanoate

Reactions Involving the Secondary Amine Functionality

The secondary amine in Ethyl 3-((3-methoxyphenyl)amino)propanoate is a key site for a multitude of chemical reactions, including N-alkylation, N-acylation, and cyclization to form heterocyclic systems.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with various electrophiles.

N-Alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The general reaction involves the nucleophilic attack of the amine on the alkyl halide, displacing the halide ion. The choice of base is crucial to prevent side reactions, with non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) often being employed.

N-Acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom. This is commonly carried out using acylating agents like acyl chlorides or acid anhydrides. The reaction with an acyl chloride, for instance, proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-substituted amide and hydrochloric acid. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl-β-alanine Amide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |

This table provides illustrative examples of N-alkylation and N-acylation reactions.

Cyclization Reactions to Form Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound, containing both an amine and an ester group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These intramolecular cyclization reactions are often key steps in the synthesis of pharmacologically important scaffolds.

One important class of heterocycles that can be synthesized are pyrimidinediones . The synthesis of 1-aryl substituted pyrimidinediones can be achieved by the reaction of N-aryl-β-alanines (obtained from the hydrolysis of the corresponding ester) with urea (B33335) or potassium thiocyanate. nih.gov This reaction typically proceeds by an initial formation of an N-carbamoyl or N-thiocarbamoyl derivative, which then undergoes intramolecular cyclization.

Another potential cyclization pathway is the formation of pyridones . The reaction of N-aryl-β-alanines with reagents like ethyl acetoacetate (B1235776) can lead to the formation of tetrahydropyridone derivatives. nih.gov

Furthermore, under specific conditions, intramolecular cyclization could potentially lead to the formation of other heterocyclic systems, such as benzodiazepines or other fused ring systems, depending on the chosen reaction partners and catalysts.

Oxidation Reactions of the Amine

The secondary amine functionality in this compound can undergo oxidation. The specific products formed depend on the oxidizing agent and reaction conditions.

Oxidation of secondary aromatic amines can lead to a variety of products. Mild oxidation may result in the formation of N-hydroxylamines . Further oxidation of the hydroxylamine (B1172632) can yield nitrones . uomustansiriyah.edu.iqresearchgate.net Stronger oxidizing agents can lead to more complex reaction mixtures, potentially including C-N bond cleavage or polymerization. Common oxidizing agents used for the oxidation of secondary amines include hydrogen peroxide, peroxy acids, and potassium permanganate. mdpi.com The presence of the electron-donating methoxy (B1213986) group on the aromatic ring can influence the susceptibility of the amine to oxidation.

Transformations at the Ethyl Ester Moiety

The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, allowing for transformations such as hydrolysis and transesterification.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-((3-methoxyphenyl)amino)propanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate workup step to yield the free carboxylic acid. Lipase-catalyzed hydrolysis also presents a mild and selective method for the hydrolysis of such esters. nih.govmdpi.com

| Hydrolysis Condition | Reagents | Product |

| Acidic | H₂SO₄ (aq), Heat | 3-((3-methoxyphenyl)amino)propanoic acid |

| Basic | NaOH (aq), Heat; then H₃O⁺ | 3-((3-methoxyphenyl)amino)propanoic acid |

This table summarizes the conditions for the hydrolysis of the ethyl ester.

Transesterification Reactions with Different Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification , a proton source, such as sulfuric acid or a solid acid catalyst, is used. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove one of the products (e.g., ethanol) from the reaction mixture. youtube.comresearchgate.net

Base-catalyzed transesterification is also possible, often using an alkoxide of the desired alcohol. This method is generally faster than the acid-catalyzed process at lower temperatures. Additionally, enzymatic transesterification using lipases can be employed for a milder and more selective transformation. nih.gov

| Catalyst Type | Example Catalyst | Reactant Alcohol | Product Ester |

| Acid | Sulfuric Acid (H₂SO₄) | Methanol | Mthis compound |

| Base | Sodium Methoxide (NaOCH₃) | Methanol | Mthis compound |

| Enzyme | Lipase | Benzyl (B1604629) Alcohol | Benzyl 3-((3-methoxyphenyl)amino)propanoate |

This table illustrates various approaches to transesterification.

Reduction to Alcohol and Aldehyde Derivatives

The ester functionality in this compound can be readily reduced to either the corresponding primary alcohol, 3-((3-methoxyphenyl)amino)propan-1-ol, or the aldehyde, 3-((3-methoxyphenyl)amino)propanal, by selecting the appropriate reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for the complete reduction of esters to primary alcohols. embibe.commasterorganicchemistry.com The reaction typically proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reaction rate.

Conversely, the partial reduction of the ester to an aldehyde requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com The bulky isobutyl groups on the aluminum atom moderate its reactivity, allowing for the isolation of the aldehyde intermediate. masterorganicchemistry.com

The selective reduction of β-enamino esters, a class of compounds to which this compound belongs, has been a subject of significant research, often focusing on achieving high diastereoselectivity. acs.org

Table 1: Reduction of this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-((3-methoxyphenyl)amino)propan-1-ol | Anhydrous THF, 0 °C to rt |

Amidation and Hydrazide Formation Reactions

The ester group of this compound can undergo nucleophilic acyl substitution with amines or hydrazine (B178648) to form the corresponding amides and hydrazides. These reactions are fundamental in peptide synthesis and the preparation of various biologically active molecules.

Amidation can be achieved by heating the ester with a primary or secondary amine. However, this direct aminolysis is often slow and requires high temperatures. More efficient methods involve the use of activating agents or catalysts. For instance, the reaction can be facilitated by conversion of the ester to a more reactive species or by using stoichiometric amounts of organoaluminum reagents to promote the reaction.

The formation of the corresponding hydrazide, 3-((3-methoxyphenyl)amino)propanehydrazide, is typically accomplished by reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent under reflux. mdpi.comnih.gov This reaction is generally efficient and is a common method for the synthesis of hydrazides, which are important precursors for the synthesis of various heterocyclic compounds and other derivatives. mdpi.comnih.gov Research on the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated the utility of this class of compounds as scaffolds for antioxidant and anticancer agents. mdpi.comresearchgate.net

Table 2: Amidation and Hydrazide Formation from this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) (or primary/secondary amine) | N-substituted 3-((3-methoxyphenyl)amino)propanamide | High temperature, or with catalyst |

Electrophilic Aromatic Substitution Reactions on the 3-Methoxyphenyl (B12655295) Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methoxy (-OCH₃) group and the secondary amino (-NH-) group. The methoxy group is a moderately activating, ortho-, para-directing group, while the amino group is a strongly activating, ortho-, para-directing group. The interplay of these two groups governs the regioselectivity of substitution reactions.

Halogenation of the aromatic ring can be achieved using various halogenating agents. The positions of substitution are dictated by the directing effects of the methoxy and amino groups. The most activated positions for electrophilic attack are ortho and para to the strongly activating amino group (positions 2, 4, and 6) and ortho and para to the methoxy group (positions 2 and 4, and 6 relative to the methoxy group). The steric hindrance from the propanoate side chain may influence the substitution pattern.

Regioselective bromination of anilines can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or copper(II) bromide. beilstein-journals.orgmdpi.com Studies on the bromination of 3-methoxyaniline have shown that the major products are typically the 4-bromo and 6-bromo derivatives, with the relative ratios depending on the reaction conditions. beilstein-journals.org For N-substituted anilines, the regioselectivity can be further tuned.

Nitration of the aromatic ring is typically carried out using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the ring suggests that milder nitrating agents or conditions might be necessary to avoid polysubstitution and oxidative side reactions. Research on the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) has demonstrated methods for controlled nitration. researchgate.net The directing effects of the substituents would again favor substitution at the positions ortho and para to the amino and methoxy groups.

Sulfonation is usually performed with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible, which can be synthetically useful. The position of sulfonation will also be governed by the directing effects of the existing substituents, with a preference for the sterically less hindered activated positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Predicted Products (Positions of Substitution) |

|---|---|---|

| Bromination | Br⁺ | 4-bromo, 6-bromo, and 2-bromo derivatives |

| Nitration | NO₂⁺ | 4-nitro, 6-nitro, and 2-nitro derivatives |

Theoretical and Computational Investigations of Ethyl 3 3 Methoxyphenyl Amino Propanoate

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of Ethyl 3-((3-methoxyphenyl)amino)propanoate is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to determine their relative energies. The primary sources of conformational isomerism in this molecule include rotation around the C-N bond, the bond between the aromatic ring and the nitrogen atom, and the bonds within the ethyl propanoate chain.

For this compound, key dihedral angles to monitor would be those around the C-N bond and the C-C bonds of the propanoate chain. The methoxy (B1213986) group on the phenyl ring also contributes to the conformational space. The results of such simulations can be used to generate a potential energy surface, illustrating the energy of the molecule as a function of its geometry, and to identify the lowest energy conformers.

| Dihedral Angle | Atoms Involved | Expected Flexibility |

|---|---|---|

| τ1 | C(aromatic)-C(aromatic)-N-C(propanoate) | Moderate |

| τ2 | C(aromatic)-N-C(propanoate)-C(carbonyl) | High |

| τ3 | N-C(propanoate)-C(carbonyl)-O | High |

| τ4 | C(carbonyl)-O-C(ethyl)-C(methyl) | High |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. A common approach involves geometry optimization of the molecule at a specific level of theory, such as B3LYP with a 6-311+G(d,p) basis set, to find its most stable structure. nih.gov

From the optimized geometry, various electronic properties and reactivity descriptors can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Other important reactivity descriptors that can be derived from these calculations include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. journaleras.com

| Descriptor | Symbol | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.8 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.6 | Chemical stability and reactivity |

| Electronegativity | χ | 3.5 | Tendency to attract electrons |

| Chemical Hardness | η | 2.3 | Resistance to change in electron configuration |

| Global Electrophilicity Index | ω | 2.68 | Susceptibility to nucleophilic attack |

Mechanistic Elucidation of Key Synthetic and Transformation Pathways via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound can be achieved through aza-Michael addition of 3-methoxyaniline to ethyl acrylate (B77674). auburn.eduresearchgate.net Computational studies can be employed to investigate the reaction pathway, identify transition states, and calculate activation energies.

By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for a deeper understanding of the reaction mechanism, including whether it proceeds through a concerted or stepwise pathway. For the aza-Michael addition, computational analysis can help determine the role of catalysts and solvents in facilitating the reaction. auburn.edu

Furthermore, computational methods can be used to explore potential transformation pathways of this compound, such as hydrolysis of the ester group or oxidation of the amino group. researchgate.net By calculating the reaction energies and activation barriers for these transformations, it is possible to predict the compound's stability under various conditions.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. nih.govwisc.edu These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Similarly, theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. By calculating the harmonic frequencies of the optimized structure, a theoretical IR spectrum can be generated. This can be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H, C=O, and C-O stretching vibrations.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.2 - 7.1 | (Not available) |

| N-H Proton | 4.5 | (Not available) |

| -OCH3 Protons | 3.8 | (Not available) |

| -CH2- (ethyl) | 4.1 | (Not available) |

| -CH3 (ethyl) | 1.2 | (Not available) |

| -CH2- (propanoate) | 3.4 | (Not available) |

| -CH2-C=O | 2.6 | (Not available) |

Applications of Ethyl 3 3 Methoxyphenyl Amino Propanoate As a Versatile Chemical Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of its functional groups makes Ethyl 3-((3-methoxyphenyl)amino)propanoate a valuable building block in organic synthesis. The secondary amine can undergo N-alkylation, N-acylation, and other substitution reactions, while the ethyl ester group is amenable to hydrolysis, reduction, or conversion to other functionalities like amides. This dual reactivity is central to its role as a precursor for more elaborate chemical structures.

This compound is an ideal starting material for the synthesis of advanced amine derivatives. The secondary amine can be derivatized to create tertiary amines or be incorporated into larger, more complex systems. For instance, similar β-amino esters are crucial intermediates in the synthesis of pharmaceutical compounds. A notable example from a related class of compounds is the use of ethyl 3-(pyridin-2-ylamino) propanoate as a key intermediate in the preparation of dabigatran (B194492) etexilate, a direct thrombin inhibitor. google.com This highlights a common synthetic strategy where the core β-amino ester structure is elaborated through reactions at the amine and ester positions to build the final active pharmaceutical ingredient.

The compound's functional groups allow for a variety of transformations to produce diverse derivatives:

Acylation: Reaction with acyl chlorides or anhydrides at the nitrogen atom yields complex amides.

Reductive Amination: The amine can be used in reactions with aldehydes or ketones to form more substituted amine products.

Reduction of the Ester: The ester group can be reduced to a primary alcohol, introducing a new site for further chemical modification, such as etherification or oxidation.

These transformations enable the creation of a library of amine derivatives with varied structural and electronic properties, which is a common practice in medicinal chemistry for optimizing biological activity.

The 1,3-relationship between the amine and the carbonyl group of the ester makes this compound a suitable scaffold for the synthesis of various heterocyclic systems. Such β-amino esters and related enaminones are well-established precursors for constructing rings through intramolecular cyclization or condensation reactions with other bifunctional molecules. researchgate.net

While specific syntheses of pyrrolidines or quinolines starting directly from this exact compound require targeted research, the general synthetic utility of this class of molecules is widely recognized. For example, related β-enaminoketones and esters are used to synthesize a variety of heterocycles, including pyrazoles, isoxazoles, and pyrimidines. researchgate.net The synthesis of these rings often involves reacting the β-amino ester with reagents that can interact with both the amine and the ester (or a derivative thereof).

Table 1: Potential Heterocyclic Systems from β-Amino Ester Scaffolds

| Heterocycle Class | General Synthetic Approach |

| Pyrrolidines | Intramolecular cyclization after modification of the ester group. |

| Quinolines | Condensation reactions with appropriate carbonyl compounds (e.g., Skraup synthesis variants). |

| Triazoles | Multi-step synthesis involving the formation of an intermediate that can undergo cyclization with a nitrogen-containing reagent. |

| Pyrimidines | Reaction with amidines or similar dinucleophilic reagents that can condense with the β-dicarbonyl-like structure. |

Role in the Preparation of Advanced Fine Chemicals and Specialty Materials

Beyond its role in building complex molecular skeletons, this compound serves as an intermediate in the production of advanced fine chemicals—high-purity substances with specialized applications. Its structural motifs can be incorporated into molecules designed for specific functions in materials science or as active ingredients in fields like medicinal chemistry. smartchemi.com

A significant application for related β-amino esters is in the development of antagonists for biological targets. For example, the analogous compound Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate is a key intermediate in the synthesis of αv integrin antagonists, which are investigated for therapeutic applications such as treating pulmonary fibrosis. The methoxyphenyl group in this compound can similarly influence a molecule's lipophilicity and binding interactions with biological targets, making it a valuable component in drug design and development.

Utilization in the Design and Synthesis of Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. escholarship.org The structural features of this compound make it an attractive scaffold for the design and synthesis of such probes.

The design of a chemical probe often involves three key components: a binding group, a linker, and a reporter or reactive group. This compound can serve as the core structure from which these components are added:

The (3-methoxyphenyl)amino moiety can act as the primary binding element, interacting with a target protein through hydrogen bonding and hydrophobic interactions.

The propanoate backbone can function as a linker, providing the correct spatial orientation for the other components.

The ethyl ester or the secondary amine can be readily modified to attach a reporter tag (e.g., a fluorophore for imaging) or a reactive group (e.g., an electrophile for covalent labeling of the target protein).

By systematically modifying this scaffold, a library of chemical probes can be generated to investigate protein function, validate drug targets, and explore biochemical pathways. While specific examples of its use as a probe are not extensively documented, its chemical tractability makes it a highly suitable starting point for such endeavors in chemical biology.

Q & A

Q. What are the established synthetic routes for Ethyl 3-((3-methoxyphenyl)amino)propanoate, and what are their key challenges?

The synthesis typically involves multi-step reactions, including coupling of the 3-methoxyphenylamine moiety with an ethyl propanoate backbone. Key steps may include:

- Amide/amine bond formation : Reacting 3-methoxyphenylamine with ethyl 3-bromopropanoate or its derivatives under nucleophilic substitution conditions .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by reaction temperature, solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) . Challenges include controlling regioselectivity during coupling and minimizing side reactions like ester hydrolysis.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic ring integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for pharmacological studies) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to its ester and aromatic amine groups. Solubility testing via saturation shake-flask methods is recommended for formulation in biological assays. Poor aqueous solubility may necessitate vehicle optimization (e.g., Cremophor EL for in vivo studies) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

Use a Design of Experiments (DOE) approach to evaluate factors:

- Temperature : Elevated temperatures (60–80°C) may accelerate coupling but risk side reactions.

- Catalysts : Test bases like DBU or DIPEA for improved amine activation .

- Solvent systems : Compare DMF vs. THF for reaction efficiency . Monitor progress via TLC or in-situ IR spectroscopy to identify optimal termination points .

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring) to correlate structure with activity .

- Target-specific assays : Prioritize enzyme inhibition (e.g., kinases) or receptor binding assays over broad phenotypic screens to isolate mechanisms .

- Meta-analysis : Cross-reference data from orthogonal studies (e.g., computational docking vs. in vitro IC50 values) to validate hypotheses .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs or enzymes) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, CYP450 interactions) .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Linearity and Sensitivity : Establish calibration curves (1–100 µg/mL) with R > 0.99 using HPLC-UV or LC-MS/MS .

- Recovery Studies : Spike known concentrations into plasma or tissue homogenates to assess extraction efficiency (>85% acceptable) .

- Stability Testing : Evaluate degradation under storage conditions (-20°C vs. 4°C) and freeze-thaw cycles .

Q. What strategies are recommended for studying the stability of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by HPLC analysis .

- Half-life Determination : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C to model oral bioavailability .

Q. Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate assays with Z’-factor > 0.5 .

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.